Pyripyropene A - 147444-03-9

Pyripyropene A

Catalog Number: EVT-342209
CAS Number: 147444-03-9
Molecular Formula: C31H37NO10
Molecular Weight: 583.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyripyropene A is a microbial secondary metabolite first isolated from the fungus Aspergillus fumigatus FO-1289. [ [] ] It belongs to the class of meroterpenoids, characterized by a unique structure composed of pyridine, α-pyrone, and sesquiterpene moieties. [ [] ] Pyripyropene A plays a significant role in scientific research due to its potent and selective inhibitory activity against Acyl-CoA:cholesterol acyltransferase 2 (ACAT2), an enzyme responsible for cholesterol esterification within cells. [ [] ]

Penicillium griseofulvum F1959 is a high-production strain of Pyripyropene A, producing significantly higher quantities than Aspergillus fumigatus. [ [] ]

Future Directions
  • Further investigation into Structure-Activity Relationships: Continued exploration of chemical modifications to Pyripyropene A, particularly on the pyridine-pyrone moiety, could lead to the discovery of analogs with improved potency and selectivity. [ [] , [] , [] ]
  • Development of ACAT2-Specific Drugs: The promising in vivo efficacy of Pyripyropene A and its derivatives warrants further research into their development as therapeutic agents for atherosclerosis, hypercholesterolemia, and other lipid metabolism disorders. [ [] , [] ]
  • Exploration of New Biological Activities: Research into the potential of Pyripyropene A and its analogs for other therapeutic applications, such as reversing multidrug resistance in cancer cells, could prove fruitful. [ [] ]

1,7,11-Trideacetylpyripyropene A

  • Compound Description: 1,7,11-Trideacetylpyripyropene A is a derivative of Pyripyropene A lacking the three acetyl groups at positions 1, 7, and 11. It serves as a crucial synthetic precursor for generating various Pyripyropene A analogs. [, , ]
  • Relevance: This compound highlights the importance of the acyl groups in Pyripyropene A for its biological activity. The removal of these groups significantly impacts its ability to inhibit ACAT, signifying their role in target binding and overall efficacy. [, , ]

7-O-Benzoylpyripyropene A (7-O-BzP)

  • Compound Description: This semi-synthetic Pyripyropene analog has a benzoyl group at position 7. Research shows 7-O-BzP effectively reverses multidrug resistance (MDR) in vincristine-resistant KB cells (VJ-300) and adriamycin-resistant P388 cells (P388/ADR) by inhibiting P-glycoprotein. []
  • Relevance: While structurally similar to Pyripyropene A, 7-O-BzP exhibits a distinct activity profile, highlighting the impact of even minor structural modifications on the biological activity of Pyripyropene analogs. The introduction of the benzoyl group alters its interaction with biological targets, leading to a shift from ACAT inhibition to MDR reversal. []

PRD017

  • Compound Description: PRD017 is a synthetic derivative of Pyripyropene A with modifications at the C-1, C-7, and C-11 positions. It displays a significantly higher selectivity towards SOAT2 and more potent inhibition than Pyripyropene A. In vivo studies with PRD017 demonstrate a significant reduction in plasma cholesterol levels and atherosclerotic lesion areas in apolipoprotein E knockout (Apoe -/-) mice. []
  • Relevance: PRD017 showcases the potential for developing more potent and selective ACAT inhibitors by modifying the Pyripyropene A scaffold. This compound underscores the importance of structure-activity relationship studies in optimizing lead compounds for therapeutic applications. []

PRD125

  • Compound Description: PRD125 represents a 1-,11-O-benzylidene type derivative of Pyripyropene A, exhibiting enhanced potency and selectivity for SOAT2 inhibition compared to the parent compound. In vivo, PRD125 effectively lowers total plasma cholesterol levels and reduces atherosclerotic lesions in both apolipoprotein E knockout (Apoe -/-) and low-density lipoprotein receptor knockout (Ldlr -/-) mice. []
  • Relevance: The development of PRD125 demonstrates the successful exploration of the Pyripyropene A scaffold for creating highly potent and selective SOAT2 inhibitors. Its success in preclinical models further validates the therapeutic potential of targeting SOAT2 for treating atherosclerosis and hypercholesterolemia, exceeding the efficacy observed with Pyripyropene A. []

7-O-n-Valeryl derivative of Pyripyropene A

  • Compound Description: This derivative of Pyripyropene A, with an n-valeryl group at the 7-hydroxyl position, shows a sevenfold increase in ACAT inhibitory activity compared to the parent compound. []
  • Relevance: This finding highlights the influence of modifications at the 7-hydroxyl position on the activity of Pyripyropene A. The enhanced potency of the 7-O-n-Valeryl derivative suggests that this position is critical for interaction with the ACAT enzyme. []

11-O-Methanesulfonyl derivative of Pyripyropene A

  • Compound Description: The 11-O-Methanesulfonyl derivative features a methanesulfonyl group at the 11-hydroxyl position. This modification results in improved in vitro ACAT inhibitory activity and enhanced in vivo efficacy in lowering cholesterol absorption in hamsters compared to Pyripyropene A. []
  • Relevance: Modifications at the 11-hydroxyl position, such as introducing a methanesulfonyl group, can significantly impact both the in vitro and in vivo activity of Pyripyropene A, underscoring the importance of this position in target binding and pharmacological behavior. []

Pyripyropene B, C, and D

  • Compound Description: These compounds are structurally similar to Pyripyropene A and were isolated from the same fungal strain, Aspergillus fumigatus FO-1289. The primary structural difference lies in the replacement of one of the three O-acetyl residues in the sesquiterpene moiety of Pyripyropene A with an O-propionyl residue in Pyripyropenes B, C, and D. [, ]
  • Relevance: The isolation of these compounds alongside Pyripyropene A suggests a common biosynthetic pathway and provides further insight into the structural diversity within this class of ACAT inhibitors. [, ]
  • Compound Description: Deacetyl-pyripyropene E is a biosynthetic precursor of Pyripyropene A, lacking an acetyl group compared to Pyripyropene E. Studies demonstrate that a specific acetyltransferase enzyme (AT-1) catalyzes the acetylation of deAc-PyE at the C-1 position, leading to the formation of Pyripyropene E. []
  • Relevance: This compound elucidates the biosynthetic pathway of Pyripyropene A, highlighting the step-by-step assembly of the molecule and the involvement of specific enzymes like AT-1 in tailoring its final structure. []
  • Compound Description: 11-deAc-PyO represents another key intermediate in the Pyripyropene A biosynthetic pathway, characterized by the absence of an acetyl group compared to Pyripyropene O. A distinct acetyltransferase enzyme (AT-2) catalyzes the acetylation of 11-deAc-PyO at the C-11 position, leading to the formation of Pyripyropene O. []
  • Relevance: 11-deAc-PyO, along with deAc-PyE, further unravels the biosynthetic route of Pyripyropene A. The involvement of specific acetyltransferases like AT-2 demonstrates the intricate enzymatic control over the acetylation pattern, which ultimately influences the biological activity of the final compound. []

Arisugacin A and B

  • Compound Description: Arisugacins A and B, isolated from Penicillium sp., are potent acetylcholinesterase (AchE) inhibitors. Their structures share similarities with Pyripyropene A, particularly the fused pyridyl alpha-pyrone moiety. [, ]
  • Relevance: While Arisugacins target AchE, their structural resemblance to Pyripyropene A suggests a potential for shared biosynthetic pathways or even overlapping biological activities, prompting further investigation into the relationship between these two classes of compounds. [, ]

Territrem B

  • Relevance: The structural resemblance between Territrem B and Pyripyropene A provides insights into the potential pharmacological properties and biosynthetic origins of these compounds. Studying their differences could unravel the specific structural elements responsible for their distinct biological activities. []
Source and Classification

Pyripyropene A is derived from microbial sources, specifically from Micromonospora species, which are known for producing a variety of bioactive compounds. It is classified as a polyketide, a category of secondary metabolites produced by the polymerization of acetyl-CoA units. This compound has been studied extensively for its potential therapeutic applications, particularly in the context of hypercholesterolemia and atherosclerosis.

Synthesis Analysis

The synthesis of Pyripyropene A has been achieved through various methods, with total synthesis being a prominent approach. One notable synthetic route involves multiple steps that include:

  1. Kuwajima Methylation: This technique is employed to introduce methyl groups selectively at specific positions in the molecule.
  2. Radical Reactions: These reactions are crucial for constructing the complex ring systems characteristic of Pyripyropene A.
  3. Use of Enzymatic Methods: In some cases, biocatalysis is utilized to achieve specific transformations that are difficult to accomplish through traditional synthetic methods.
Molecular Structure Analysis

Pyripyropene A features a complex molecular structure with several stereocenters, contributing to its unique biological properties. The compound's molecular formula is C20H26O5C_{20}H_{26}O_5, and it possesses multiple functional groups including hydroxyls and esters that are essential for its activity.

Structural Characteristics

  • Stereochemistry: The stereochemistry of Pyripyropene A is crucial for its function as an enzyme inhibitor. The specific arrangement of atoms influences how the molecule interacts with biological targets.
  • Functional Groups: The presence of hydroxyl and carbonyl groups plays a significant role in defining its chemical reactivity and biological interactions.
Chemical Reactions Analysis

Pyripyropene A participates in various chemical reactions, primarily as an inhibitor of acyl-coenzyme A: cholesterol acyltransferase 2. Its mechanism involves competitive inhibition, where it binds to the active site of the enzyme, preventing substrate access.

Key Reactions

  1. Inhibition Mechanism: Pyripyropene A competes with natural substrates for binding to the enzyme, significantly reducing cholesterol esterification rates.
  2. Structure-Activity Relationship Studies: These studies have led to the development of various derivatives that exhibit enhanced selectivity and potency against specific isoforms of acyl-coenzyme A: cholesterol acyltransferase .
Mechanism of Action

The mechanism by which Pyripyropene A exerts its biological effects involves several key steps:

  1. Binding Affinity: The compound binds to the active site of acyl-coenzyme A: cholesterol acyltransferase 2 with high affinity, leading to inhibition.
  2. Conformational Changes: Upon binding, Pyripyropene A induces conformational changes in the enzyme that hinder its catalytic activity.
  3. Impact on Lipid Metabolism: By inhibiting this enzyme, Pyripyropene A effectively reduces cholesterol esterification, which can lead to decreased levels of cholesterol in cells and tissues .
Physical and Chemical Properties Analysis

Pyripyropene A exhibits distinct physical and chemical properties that contribute to its functionality:

  • Molecular Weight: Approximately 350 g/mol.
  • Solubility: The compound is soluble in organic solvents such as methanol and ethanol but has limited solubility in water.
  • Stability: Pyripyropene A shows stability under various pH conditions but may degrade under extreme temperatures or prolonged exposure to light.

These properties influence both its synthetic routes and potential applications in pharmaceutical formulations.

Applications

Pyripyropene A has significant scientific applications primarily in medicinal chemistry and drug development:

  1. Cholesterol Management: Due to its ability to inhibit acyl-coenzyme A: cholesterol acyltransferase 2, it is being explored as a therapeutic agent for managing hypercholesterolemia.
  2. Research Tool: It serves as a valuable tool for studying lipid metabolism and understanding the role of cholesterol esters in various diseases.
  3. Potential Drug Candidate: Ongoing research aims to develop Pyripyropene A derivatives with improved efficacy and safety profiles for clinical use .

Properties

CAS Number

147444-03-9

Product Name

Pyripyropene A

IUPAC Name

[(1S,2S,5S,6R,7R,9S,10S,18R)-5,9-diacetyloxy-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl acetate

Molecular Formula

C31H37NO10

Molecular Weight

583.6 g/mol

InChI

InChI=1S/C31H37NO10/c1-16(33)38-15-30(5)22-13-24(40-18(3)35)31(6)27(29(22,4)10-9-23(30)39-17(2)34)26(36)25-21(42-31)12-20(41-28(25)37)19-8-7-11-32-14-19/h7-8,11-12,14,22-24,26-27,36H,9-10,13,15H2,1-6H3/t22-,23+,24+,26+,27-,29+,30+,31-/m1/s1

InChI Key

PMMQOFWSZRQWEV-RVTXXDJVSA-N

SMILES

CC(=O)OCC1(C(CCC2(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C

Synonyms

FO-1289A;PPPA

Canonical SMILES

CC(=O)OCC1(C(CCC2(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C

Isomeric SMILES

CC(=O)OC[C@@]1([C@H](CC[C@]2([C@H]1C[C@@H]([C@@]3([C@@H]2[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.